C.I. Solvent red 179

Description

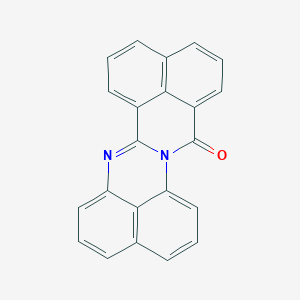

Structure

3D Structure

Properties

IUPAC Name |

2,14-diazahexacyclo[13.7.1.14,8.02,13.019,23.012,24]tetracosa-1(22),4,6,8(24),9,11,13,15,17,19(23),20-undecaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12N2O/c25-22-16-10-2-6-13-5-1-9-15(19(13)16)21-23-17-11-3-7-14-8-4-12-18(20(14)17)24(21)22/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDFGXDXQKPZMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=NC5=CC=CC6=C5C(=CC=C6)N4C(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064482 | |

| Record name | 14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6829-22-7 | |

| Record name | Solvent Red 179 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6829-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Red 179 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 14H-Benz[4,5]isoquino[2,1-a]perimidin-14-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14H-benz[4,5]isoquino[2,1-a]perimidin-14-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Spectroscopic Properties of C.I. Solvent Red 179

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for C.I. Solvent Red 179 (C.I. 564150), a yellowish-red solvent dye. The information compiled herein is intended to support research and development activities where the photophysical properties of this dye are of interest.

Core Spectroscopic Data

C.I. Solvent Red 179, with the chemical formula C₂₂H₁₂N₂O and a molecular weight of 320.34 g/mol , is known for its high heat resistance and lightfastness.[1] While extensive quantitative spectroscopic data in peer-reviewed literature is limited, this guide presents available information and outlines standardized experimental protocols for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of C.I. Solvent Red 179 is provided in the table below.

| Property | Value | Reference |

| C.I. Name | Solvent Red 179 | [1] |

| C.I. Number | 564150 | [1] |

| CAS Numbers | 89106-94-5, 6829-22-7 | [2][3] |

| Chemical Formula | C₂₂H₁₂N₂O | [1] |

| Molecular Weight | 320.34 g/mol | [1] |

| Appearance | Yellowish-red powder | [2][4] |

| Melting Point | 251-256 °C | [2][3] |

Solubility

C.I. Solvent Red 179 is soluble in various organic solvents. This property is crucial for its application and for spectroscopic analysis. The following table lists its solubility in several common solvents.

| Solvent | Solubility (g/L at 20°C) |

| Dichloromethane | 8.0 |

| Methylbenzene | 4.1 |

| Acetone | 1.6 |

| Butyl Acetate | 1.6 |

| Ethylalcohol | 0.9 |

Data sourced from commercial supplier technical data sheets.

Spectroscopic Analysis: Absorbance and Emission Spectra

To address this gap, this guide provides detailed, standardized experimental protocols for determining the absorbance and emission spectra of C.I. Solvent Red 179. These protocols are based on established methodologies for the spectroscopic analysis of solvent dyes.

Experimental Protocols

Accurate and reproducible spectroscopic measurements are critically dependent on the precise preparation of sample solutions.

Workflow for Standard Solution Preparation:

Caption: Workflow for preparing standard solutions of C.I. Solvent Red 179.

Methodology:

-

Stock Solution Preparation: Accurately weigh a precise amount of C.I. Solvent Red 179 powder using an analytical balance. Dissolve the powder in a known volume of a spectroscopic grade solvent (e.g., dichloromethane, acetone, or ethyl alcohol) in a Class A volumetric flask. Ensure complete dissolution, using sonication if necessary.

-

Working Solutions: Prepare a series of working solutions of varying concentrations by serial dilution of the stock solution. This is essential for determining molar absorptivity and for studies where concentration effects are being investigated.

Absorbance spectroscopy is employed to determine the wavelengths at which the dye absorbs light and to quantify the extent of this absorption.

Experimental Workflow for Absorbance Measurement:

Caption: Workflow for obtaining the absorbance spectrum of C.I. Solvent Red 179.

Methodology:

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Fill a quartz cuvette with the same spectroscopic grade solvent used to prepare the sample solutions. Place this in the reference beam path of the spectrophotometer to record a baseline and correct for any solvent absorption.

-

Sample Measurement: Rinse a second quartz cuvette with the sample solution before filling it. Place the sample cuvette in the sample beam path.

-

Spectral Acquisition: Scan a predetermined wavelength range (e.g., 300-800 nm) to obtain the full absorbance spectrum.

-

Data Analysis: From the resulting spectrum, identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence spectroscopy provides information about the electronic excited states of the dye and its efficiency in emitting light after absorption.

Experimental Workflow for Emission Measurement:

Caption: Workflow for obtaining the emission spectrum of C.I. Solvent Red 179.

Methodology:

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation Wavelength: Set the excitation wavelength to the λmax determined from the absorbance spectrum.

-

Blank Subtraction: Measure the emission spectrum of the pure solvent and subtract it from the sample's emission spectrum to remove Raman scattering and other solvent-related signals.

-

Sample Measurement: Use a four-sided clear quartz cuvette to measure the fluorescence of the prepared dye solutions. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Spectral Acquisition: Scan the emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., if λex is 500 nm, scan from 510 nm to 800 nm).

-

Data Analysis: Identify the wavelength of maximum emission (λem) from the corrected spectrum. The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard with a known quantum yield in the same solvent.

Logical Relationship of Spectroscopic Experiments

The determination of the complete photophysical profile of C.I. Solvent Red 179 involves a logical sequence of experiments where the output of one technique informs the input of the next.

Caption: Logical flow of experiments for spectroscopic characterization.

This guide provides the foundational information and standardized protocols necessary for the detailed spectroscopic characterization of C.I. Solvent Red 179. Researchers are encouraged to apply these methodologies to generate specific data in their solvents and systems of interest.

References

- 1. China Solvent Red 179 / CAS 89106 95-5/6829-22-7 factory and manufacturers | Precise Color [precisechem.com]

- 2. Solvent Red 179 [jnogilvychem.com]

- 3. Solvent Red 179 Dyes | CAS 6829-22-7, 89106-94-5 Manufacturers in Mumbai, India [colorantsgroup.com]

- 4. additivesforpolymer.com [additivesforpolymer.com]

Synthesis and purification of C.I. Solvent Red 179 for research purposes

An In-depth Technical Guide to the Synthesis and Purification of C.I. Solvent Red 179 for Research Applications

Introduction

C.I. Solvent Red 179 is a yellowish-red, oil-soluble dye belonging to the amino ketone class of compounds.[1][2] It is a significant colorant utilized across various industries, including plastics, resins, fibers, and inks, due to its high heat resistance, light fastness, and strong tinting power.[3][4][5] For research and development purposes, particularly in materials science and drug development, a consistent and high-purity supply of this compound is essential. This guide provides a detailed methodology for the synthesis and purification of C.I. Solvent Red 179, tailored for a laboratory setting.

Chemical Identity:

Synthesis of C.I. Solvent Red 179

The primary manufacturing method for C.I. Solvent Red 179 involves the condensation reaction of 1,8-Diaminonaphthalene with 1,8-Naphthalic anhydride.[1][7] A process that utilizes glacial acetic acid as a solvent has been shown to be effective, resulting in high yields and purity.[8]

Experimental Protocol: Synthesis

This protocol is adapted from a patented production process, optimized for laboratory scale.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the reactants and solvent according to the ratios specified in Table 1.

-

Reactant Addition: Begin stirring the solvent and then add 1,8-Naphthalic anhydride, followed by 1,8-Diaminonaphthalene.

-

Heating and Reflux: Heat the mixture to a temperature of 90-100°C. The reaction should proceed under reflux for approximately 12 hours.

-

Cooling: After the reflux period, cool the reaction mixture to 40°C.

-

Product Isolation: The crude product, which precipitates out of the glacial acetic acid, is then ready for purification.

Data Presentation: Synthesis Parameters

| Parameter | Value/Description |

| Reactants | 1,8-Diaminonaphthalene, 1,8-Naphthalic anhydride |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 90-100°C |

| Reaction Time | 12 hours (under reflux) |

| Expected Yield | > 95% |

Visualization: Synthesis Workflow

Caption: Synthesis workflow for C.I. Solvent Red 179.

Purification of C.I. Solvent Red 179

The use of glacial acetic acid as the reaction solvent simplifies purification, as by-products remain dissolved while the desired product precipitates.[8] The purification process involves filtration, washing, and drying to isolate the high-purity compound.

Experimental Protocol: Purification

-

Filtration: Filter the cooled reaction mixture to separate the solid C.I. Solvent Red 179 from the filtrate containing the solvent and dissolved impurities. The filtrate, primarily glacial acetic acid, can be recovered via distillation for reuse.[8]

-

Washing: Wash the collected filter cake with hot water (80-90°C) until the washings are neutral. This step removes any remaining acetic acid and water-soluble impurities.[8]

-

Drying: Dry the washed product in a vacuum oven to remove residual water. The final product is a deep yellowish-red powder.[2]

Data Presentation: Purification Parameters

| Step | Parameter | Value/Description |

| Isolation | Filtration | Standard laboratory filtration apparatus |

| Washing | Solvent | Hot Water |

| Temperature | 80-90°C | |

| Endpoint | Neutral pH of washings | |

| Drying | Method | Vacuum Oven |

Visualization: Purification Workflow

Caption: Purification workflow for C.I. Solvent Red 179.

Physicochemical and Quality Data

For research applications, ensuring the purity and identity of the synthesized compound is critical. High-purity C.I. Solvent Red 179 ( >99.5%) is commercially available and serves as a benchmark.[9]

| Property | Value |

| Appearance | Deep yellowish-red powder[2] |

| Melting Point | 253 °C[7] |

| Boiling Point (Predicted) | 611.6 ± 38.0 °C[7] |

| Density (Predicted) | 1.40 ± 0.1 g/cm³[7] |

| Water Solubility | 11 µg/L at 20°C[7] |

| Light Fastness | Grade 8 (Excellent)[5][10] |

Safety and Handling

Proper safety precautions should be observed when handling the chemicals involved in this synthesis.

-

Handling: Work in a well-ventilated area. Wear suitable protective clothing, including gloves and eye protection, to avoid contact with skin and eyes. Avoid the formation of dust.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[11]

-

Spills: In case of a spill, collect the material for disposal and clean the area. Avoid generating dust.[11]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Solvent Dye Information - Solvent Red 179 [solventdye.info]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Solvent Red 179, Transparent Red E2G, CAS 6829-22-7 [xcwydyes.com]

- 5. China Solvent Red 179 / CAS 89106 95-5/6829-22-7 factory and manufacturers | Precise Color [precisechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Solvent Red 179 CAS#: 6829-22-7 [m.chemicalbook.com]

- 8. CN100413928C - Production process of solvent red 179 - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Solvent Red 179 [jnogilvychem.com]

- 11. echemi.com [echemi.com]

CAS number 89106-94-5 and 6829-22-7 physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of C.I. Solvent Red 179 (CAS Numbers 89106-94-5 and 6829-22-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the organic compound C.I. Solvent Red 179. It has been identified that CAS numbers 89106-94-5 and 6829-22-7 both refer to this same chemical substance.[1][2][3][4][5] This document is intended to be a resource for researchers, scientists, and professionals in drug development who may encounter this compound.

Chemical Identity and Structure

C.I. Solvent Red 179 is a yellowish-red oil solvent dye.[3][6] Its chemical name is 14H-Benz[2][7]isoquino[2,1-a]perimidin-14-one.

Physicochemical Properties

The quantitative physicochemical data for C.I. Solvent Red 179 are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties

| Property | Value |

| Molecular Formula | C22H12N2O[2][8][9][10] |

| Molecular Weight | 320.34 g/mol [2][9] |

| Appearance | Yellowish-red to dark red powder[4][10] |

| Melting Point | 251 - 253 °C[1][9][11] |

| Boiling Point (Predicted) | 611.6 ± 38.0 °C[2][9] |

| Density (Predicted) | 1.40 ± 0.1 g/cm³[2][9] |

| Vapor Pressure | 0 Pa at 25°C[9] |

| pKa (Predicted) | -2.59 ± 0.20[9] |

Table 2: Solubility Data

| Solvent | Solubility at 20-23°C (g/L) |

| Water | 11μg/L at 20℃[9] |

| Acetone | 1.6[1][6] |

| Butyl Acetate | 1.5 - 1.6[1][12] |

| Dichloromethane | 1.0 - 8.0[1][12] |

| Ethyl Alcohol | 0.9 - 8.0[6][12] |

| Methylbenzene | 4.1[1][6] |

Table 3: Stability and Fastness Properties

| Property | Value |

| Heat Resistance in Polystyrene (PS) | 300 °C[1][4][10] |

| Light Fastness in PS | Grade 7-8 (Excellent)[1][10][12] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of C.I. Solvent Red 179 are outlined below. These are generalized methods applicable to solid organic compounds.

Melting Point Determination

The melting point of an organic solid can be determined by packing a small amount of the substance into a capillary tube and heating it slowly in a calibrated apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Ensure the sample of C.I. Solvent Red 179 is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of about 1-2 cm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (251-253°C).

-

Then, decrease the heating rate to about 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[13][14][15]

Solubility Determination

The solubility of C.I. Solvent Red 179 in various solvents can be determined by the equilibrium saturation method.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Spectrophotometer or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Weigh out an excess amount of C.I. Solvent Red 179 and add it to a vial containing a known volume of the desired solvent (e.g., water, acetone, ethanol).

-

Seal the vial and place it in a constant temperature shaker bath set to a specific temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed in the bath to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred.

-

If necessary, centrifuge the aliquot to remove any suspended microparticles.

-

Dilute the saturated solution to a suitable concentration and determine the concentration of the dissolved C.I. Solvent Red 179 using a pre-calibrated analytical method, such as UV-Vis spectrophotometry.

-

The solubility is then calculated and expressed in g/L.[7][16][17]

Signaling Pathways and Biological Activity

There is currently no information available in the public domain regarding the direct interaction of C.I. Solvent Red 179 with specific cellular signaling pathways. Its primary applications are in industrial settings as a colorant for plastics, resins, and fibers.[3][4][9]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a solid organic compound like C.I. Solvent Red 179.

Caption: Workflow for Physicochemical Analysis.

This guide provides a foundational understanding of the physicochemical properties of C.I. Solvent Red 179. For any application in a research or development context, it is recommended to verify these properties through direct experimental measurement.

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. CAS # 6829-22-7 (89106-94-5), Solvent Red 179, 14H-Perimidino[2,1-a]benz[de]isoquinolin-14-one, C.I. 564150 - chemBlink [chemblink.com]

- 3. China Solvent Red 179 / CAS 89106 95-5/6829-22-7 factory and manufacturers | Precise Color [precisechem.com]

- 4. Solvent Red 179 Dyes | CAS 6829-22-7, 89106-94-5 Manufacturers in Mumbai, India [colorantsgroup.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. Solvent red 179|CAS NO.89106-94-5 [xcolorpigment.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. medkoo.com [medkoo.com]

- 9. Solvent Red 179 CAS#: 6829-22-7 [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. 6829-22-7 CAS MSDS (Solvent Red 179) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. colorantsgroup.com [colorantsgroup.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. pennwest.edu [pennwest.edu]

- 15. byjus.com [byjus.com]

- 16. scribd.com [scribd.com]

- 17. quora.com [quora.com]

An In-depth Technical Guide to C.I. Solvent Red 179: Physicochemical Properties

This technical guide provides essential physicochemical data for C.I. Solvent Red 179, a yellowish-red solvent dye. The information is intended for researchers, scientists, and professionals in various fields where this colorant is utilized.

Core Molecular Data

C.I. Solvent Red 179 is an organic compound used as a colorant in a variety of applications, including plastics, resins, and fibers.[1][2][3] Its key molecular identifiers and properties are summarized in the table below.

| Property | Value |

| Chemical Name | 14H-Perimidino[2,1-a]benz[de]isoquinolin-14-one |

| C.I. Name | Solvent Red 179 |

| CAS Registry Number | 89106-94-5[4] |

| Molecular Formula | C22H12N2O[4][5][6][7][8] |

| Molecular Weight | 320.34 g/mol [4][6][8] |

| Synonyms | Red E2G, Transparent Red E2G, C.I. 564150[4][5] |

Logical Relationship of Molecular Properties

The following diagram illustrates the fundamental relationship between the common name of the compound and its core molecular properties.

References

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. Solvent red 179|CAS NO.89106-94-5 [xcolorpigment.com]

- 3. Solvent Red 179 - Transparent Red E2G - Amaplast Red RP from Emperor Chem [emperordye.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Solvent Red 179 [jnogilvychem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 14H-benz[4,5]isoquino[2,1-a]perimidin-14-one | C22H12N2O | CID 81271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6829-22-7 CAS MSDS (Solvent Red 179) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Photophysical Characteristics of Solvent Red 179 in Various Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical characteristics of Solvent Red 179. Due to a scarcity of publicly available, in-depth experimental data specifically for Solvent Red 179 in a range of solvents, this guide combines the available physical and solubility data for Solvent Red 179 with a detailed examination of the known solvatochromic behavior of structurally similar anthraquinone (B42736) dyes. This approach allows for an informed discussion of the expected photophysical properties of Solvent Red 179 and provides a framework for future experimental investigations.

Introduction to Solvent Red 179 and its Photophysical Properties

Solvent Red 179, also known as C.I. 564150, is a synthetic organic dye belonging to the anthraquinone class.[1] Its chemical structure, 14H-benzo[2][3]isoquino[2,1-a]perimidin-14-one, features a large, planar, and conjugated aromatic system, which is characteristic of chromophores that absorb light in the visible region of the electromagnetic spectrum.[1] Such dyes are of significant interest in various fields, including materials science for coloring plastics and fibers, and potentially in biomedical applications as fluorescent probes, contingent on their photophysical behavior in relevant biological environments.[2][4][5]

The photophysical properties of a dye, such as its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime, are critically influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the dye's ground and excited electronic states.[6][7] Understanding the solvatochromic behavior of Solvent Red 179 is essential for predicting its performance in different applications and for designing new materials with tailored optical properties.

Physicochemical and Solubility Data of Solvent Red 179

While comprehensive photophysical data is limited, some key physical and solubility properties of Solvent Red 179 have been reported, primarily from technical data sheets from chemical suppliers. This information is crucial for sample preparation and for understanding its general behavior in different media.

Table 1: Physical Properties of Solvent Red 179

| Property | Value | Reference(s) |

| CAS Number | 6829-22-7, 89106-94-5 | [4][8][9][10] |

| Molecular Formula | C₂₂H₁₂N₂O | [10] |

| Molecular Weight | 320.34 g/mol | [1] |

| Physical Appearance | Yellowish-red powder | [2][8] |

| Melting Point | 251 °C | [8] |

| Heat Resistance (in PS) | 300 °C | [2][8] |

| Light Fastness (in PS) | 8 (on a scale of 1-8) | [2][8] |

Table 2: Solubility of Solvent Red 179 in Various Organic Solvents at 20°C

| Solvent | Solubility (g/L) | Reference(s) |

| Acetone | 1.6 | [5][8] |

| Butyl Acetate | 1.5 - 1.6 | [5][8] |

| Dichloromethane (B109758) | 1.0 - 8.0 | [5][8] |

| Ethyl Alcohol | 0.6 - 8.0 | [5][8] |

| Methylbenzene | 4.0 - 4.1 | [5] |

Expected Solvatochromic Behavior of Solvent Red 179

Anthraquinone dyes, particularly those with electron-donating and electron-withdrawing groups, often exhibit significant solvatochromism. This is attributed to an intramolecular charge transfer (ICT) character in their electronic transitions. The excited state of these molecules is typically more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption and emission spectra.[11][12]

While specific data for Solvent Red 179 is unavailable, studies on other N-substituted aminoanthraquinones demonstrate this trend. For instance, some anthraquinone derivatives show a remarkable solvatochromic fluorescence with emission shifts exceeding 190 nm in polar media.[11] It is therefore reasonable to hypothesize that Solvent Red 179 will exhibit positive solvatochromism, with its absorption and emission maxima shifting to longer wavelengths in more polar solvents.

To illustrate this expected behavior, a hypothetical dataset for Solvent Red 179 is presented below, based on the typical solvatochromic shifts observed for other anthraquinone dyes. It is crucial to note that these are expected trends and require experimental verification.

Table 3: Hypothetical Photophysical Data for Solvent Red 179 in Solvents of Varying Polarity (for illustrative purposes)

| Solvent | Polarity Index (ET(30)) | Expected λabs (nm) | Expected λem (nm) | Expected Stokes Shift (cm⁻¹) | Expected Φf | Expected τf (ns) |

| n-Hexane | 31.0 | ~480 | ~540 | ~2300 | Moderate | ~3-5 |

| Toluene | 33.9 | ~485 | ~555 | ~2600 | Moderate | ~3-5 |

| Chloroform | 39.1 | ~495 | ~570 | ~2800 | Lower | ~2-4 |

| Acetone | 42.2 | ~500 | ~585 | ~3000 | Lower | ~1-3 |

| Ethanol | 51.9 | ~510 | ~600 | ~3100 | Low | ~1-2 |

| Acetonitrile | 45.6 | ~505 | ~590 | ~3000 | Low | ~1-3 |

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the photophysical characteristics of Solvent Red 179. These protocols are based on established practices for studying fluorescent dyes.[13][14][15][16]

Sample Preparation

-

Stock Solution Preparation: Prepare a concentrated stock solution of Solvent Red 179 (e.g., 1 mM) in a good solvent like dichloromethane or toluene.

-

Working Solutions: Prepare a series of dilute working solutions in the desired solvents by serial dilution from the stock solution. The final concentration should be in the micromolar range to ensure the absorbance is below 0.1 at the excitation wavelength to avoid inner filter effects.

UV-Visible Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Procedure:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the Solvent Red 179 solution in the same cuvette over a wavelength range of at least 300-700 nm.

-

The wavelength of maximum absorbance (λabs) is determined from the peak of the spectrum.

-

Steady-State Fluorescence Spectroscopy

-

Instrumentation: Use a spectrofluorometer equipped with a corrected emission channel.

-

Procedure:

-

Excite the sample at its absorption maximum (λabs).

-

Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared.

-

The wavelength of maximum emission (λem) is determined from the peak of the spectrum.

-

The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

-

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to Solvent Red 179 (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

-

Procedure:

-

Prepare solutions of the standard and Solvent Red 179 with closely matched absorbances (between 0.01 and 0.1) at the same excitation wavelength.

-

Measure the integrated fluorescence intensity (area under the corrected emission spectrum) for both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths, etc.).

-

Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorescence Lifetime (τf) Measurement

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

-

Procedure:

-

Excite the sample with a pulsed laser source at the absorption maximum.

-

Collect the fluorescence decay profile.

-

The decay data is fitted to a single or multi-exponential decay function to determine the fluorescence lifetime(s).

-

Visualizations

Experimental Workflow for Photophysical Characterization

References

- 1. 14H-benz[4,5]isoquino[2,1-a]perimidin-14-one | C22H12N2O | CID 81271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China Solvent Red 179 / CAS 89106 95-5/6829-22-7 factory and manufacturers | Precise Color [precisechem.com]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Solvent red 179 TDS|Solvent red 179 from Chinese supplier and producer - SOLVENT RED DYES - Enoch dye [enochdye.com]

- 6. Solvatochromism - Wikipedia [en.wikipedia.org]

- 7. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solvent Red 179 Dyes | CAS 6829-22-7, 89106-94-5 Manufacturers in Mumbai, India [colorantsgroup.com]

- 9. additivesforpolymer.com [additivesforpolymer.com]

- 10. C.I.Solvent Red 179 [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. static.horiba.com [static.horiba.com]

- 15. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Making sure you're not a bot! [opus4.kobv.de]

An In-depth Technical Guide to the Ketoamine Chemistry of Solvent Red 179

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 179, a prominent member of the ketoamine class of dyes, is a synthetic organic colorant recognized for its vibrant yellowish-red hue and robust performance characteristics.[1][2][3] Chemically identified as 14H-Benz[4][5]isoquino[2,1-a]perimidin-14-one, this dye is integral to various industrial applications, particularly in the coloring of plastics, resins, and fibers, owing to its excellent heat stability and lightfastness.[3][6] This technical guide provides a comprehensive exploration of the core ketoamine chemistry of Solvent Red 179, including its synthesis, physicochemical properties, and a theoretical examination of its potential tautomeric behavior. While direct experimental studies on the tautomerism of Solvent Red 179 are not extensively available in the reviewed literature, this guide draws parallels from related chemical structures to offer insights into its potential chemical dynamics.

Physicochemical and Spectroscopic Properties

Solvent Red 179 is a crystalline powder with a distinct yellowish-red color.[2][3] Its molecular formula is C₂₂H₁₂N₂O, with a corresponding molecular weight of approximately 320.34 g/mol .[2][7] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Solvent Red 179

| Property | Value | References |

| Molecular Formula | C₂₂H₁₂N₂O | [2][7] |

| Molecular Weight | 320.34 g/mol | [2][7] |

| CAS Number | 6829-22-7, 89106-94-5 | [2][8] |

| Appearance | Yellowish-red powder | [2][3] |

| Melting Point | 251-256 °C | [2][9] |

| Heat Resistance in PS | 300 °C | [6][8] |

| Light Fastness in PS | 8 (on a scale of 1-8) | [8][9] |

The solubility of Solvent Red 179 in various organic solvents at 20°C is detailed in Table 2, highlighting its suitability for applications involving organic media.

Table 2: Solubility of Solvent Red 179 in Organic Solvents at 20°C

| Solvent | Solubility (g/L) | References |

| Acetone | 1.6 | [2][3] |

| Butyl Acetate | 1.5 - 1.6 | [2][3][8] |

| Methylbenzene | 4.1 | [3] |

| Dichloromethane | 1.0 - 8.0 | [2][3][8] |

| Ethyl Alcohol | 0.9 - 8.0 | [2][3][8] |

Synthesis of Solvent Red 179

The primary synthesis of Solvent Red 179 involves the condensation reaction between 1,8-diaminonaphthalene (B57835) and a 1,8-naphthalic anhydride (B1165640) derivative.[10] A proposed mechanistic pathway for this reaction is a double condensation and cyclization process that results in the formation of the stable, fused heterocyclic perinone structure of the dye.[10]

Experimental Protocol: Synthesis of Solvent Red 179

The following is a generalized experimental protocol based on published synthesis methodologies for similar compounds and patent literature.[10]

Materials:

-

1,8-Diaminonaphthalene

-

1,8-Naphthalic anhydride derivative

-

Glacial acetic acid (solvent)

-

Ethanol (B145695) (for washing)

-

Water (for washing)

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and thermometer, charge with glacial acetic acid.

-

Add 1,8-diaminonaphthalene and the 1,8-naphthalic anhydride derivative to the solvent.

-

Heat the mixture to a reflux temperature of approximately 110-116°C and maintain for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, cool the mixture to room temperature. The product, being insoluble in cold glacial acetic acid, will precipitate.

-

Filter the precipitate and wash sequentially with cold glacial acetic acid, ethanol, and water to remove any unreacted starting materials and byproducts.

-

Dry the resulting solid under vacuum to obtain the final product, Solvent Red 179.

The Ketoamine Chemistry: A Focus on Potential Tautomerism

The equilibrium between the keto and enol forms is influenced by several factors, including the solvent, temperature, and the electronic effects of substituents.[11][12] In many simple ketones, the keto form is thermodynamically more stable and thus predominates.[13] However, the enol form can be stabilized by factors such as intramolecular hydrogen bonding or conjugation with an aromatic system.[11] Given the extensive aromatic system in Solvent Red 179, it is plausible that an enol tautomer could have some degree of stability.

Computational studies on related heterocyclic systems, such as 2-aminopyridine, have shown that the relative stability of tautomers can be predicted, and the energy barriers for their interconversion can be calculated.[14] Similar computational approaches could be applied to Solvent Red 179 to theoretically explore its tautomeric landscape.

Experimental Protocols for Characterization

Detailed experimental protocols for the spectroscopic and chromatographic analysis of Solvent Red 179 are not explicitly published. However, based on standard analytical techniques for organic dyes and related compounds, the following methodologies would be appropriate for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of Solvent Red 179 would be expected to show a complex pattern of signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the fused aromatic rings. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the keto group would be expected to appear at a characteristic downfield chemical shift (typically >160 ppm).

Hypothetical Protocol for NMR Analysis:

-

Dissolve a small amount of Solvent Red 179 in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process and analyze the spectra to determine chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

The IR spectrum of Solvent Red 179 would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the region of 1650-1700 cm⁻¹.

-

Bands corresponding to C=C stretching in the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.

-

C-H stretching vibrations of the aromatic protons would appear around 3000-3100 cm⁻¹.

Hypothetical Protocol for IR Analysis:

-

Prepare a sample of Solvent Red 179, either as a KBr pellet or as a solution in a suitable solvent.

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Analyze the spectrum to identify the characteristic absorption bands of the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions in a molecule and is responsible for its color.

-

The UV-Vis spectrum of Solvent Red 179 in a suitable solvent (e.g., ethanol or dichloromethane) would be expected to show strong absorption bands in the visible region, which are responsible for its red color.

-

The position and intensity of these bands are sensitive to the solvent polarity and can be used to study solvatochromic effects.

Hypothetical Protocol for UV-Vis Analysis:

-

Prepare a dilute solution of Solvent Red 179 in a UV-transparent solvent.

-

Record the UV-Vis spectrum using a spectrophotometer over a range of wavelengths (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorption (λmax).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. It can be used to assess the purity of Solvent Red 179 and to separate it from any impurities or related compounds.

Hypothetical Protocol for HPLC Analysis:

-

Develop a suitable HPLC method, which includes selecting an appropriate stationary phase (e.g., a C18 column), mobile phase (a mixture of solvents such as acetonitrile (B52724) and water), and detector (e.g., a UV-Vis detector set at the λmax of the dye).

-

Inject a solution of Solvent Red 179 into the HPLC system.

-

Analyze the resulting chromatogram to determine the retention time and peak area of the dye, which can be used for identification and quantification.

Conclusion

Solvent Red 179 is a commercially significant ketoamine dye with well-established applications. Its synthesis is based on the condensation of 1,8-diaminonaphthalene and a 1,8-naphthalic anhydride derivative. While its physicochemical properties are well-documented, the core aspect of its ketoamine chemistry, particularly the potential for tautomerism, remains an area that warrants further experimental and computational investigation. The methodologies and theoretical considerations presented in this guide provide a framework for researchers and scientists to further explore the rich chemistry of this important class of dyes. Such studies will not only enhance our fundamental understanding of ketoamine systems but may also pave the way for the design of novel colorants with tailored properties for advanced applications.

References

- 1. Solvent Dye Information - Solvent Red 179 [solventdye.info]

- 2. Solvent red 179|CAS NO.89106-94-5 [xcolorpigment.com]

- 3. China Solvent Red 179 / CAS 89106 95-5/6829-22-7 factory and manufacturers | Precise Color [precisechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. additivesforpolymer.com [additivesforpolymer.com]

- 7. echemi.com [echemi.com]

- 8. Solvent Red 179 Dyes | CAS 6829-22-7, 89106-94-5 Manufacturers in Mumbai, India [colorantsgroup.com]

- 9. Solvent Red 179 [jnogilvychem.com]

- 10. C.I. Solvent red 179 | 6829-22-7 | Benchchem [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. One moment, please... [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Research Landscape: A Technical Guide to High-Purity C.I. Solvent Red 179 for Laboratory Applications

For Immediate Release

A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals on the procurement and application of high-purity C.I. Solvent Red 179. This guide addresses the critical need for well-characterized reagents in laboratory settings, moving beyond industrial applications to focus on the nuanced requirements of scientific research.

C.I. Solvent Red 179, a yellowish-red fluorescent dye, is gaining traction in various research fields, including cell biology and medicinal chemistry. Its utility as a fluorescent probe and a molecular scaffold necessitates a thorough understanding of its properties and availability in high-purity grades. This guide provides a detailed overview of commercial suppliers, technical specifications, and potential laboratory applications.

Commercial Suppliers and Purity Specifications

Identifying a reliable source for high-purity C.I. Solvent Red 179 is paramount for reproducible research. While numerous suppliers offer this dye, the majority cater to industrial uses such as in plastics, textiles, and inks.[1][2] For laboratory applications, researchers should seek suppliers who provide detailed certificates of analysis (CoA) specifying purity, typically ≥99%, and analytical testing methods.

Several chemical suppliers list C.I. Solvent Red 179 in their catalogs, often with stated purities of 99% or higher.[1][2] It is crucial for researchers to request lot-specific CoAs to ensure the material meets the stringent requirements of their experimental setups. Key information to look for in a CoA includes purity determined by a reliable analytical method (e.g., HPLC), levels of key impurities, and physical properties.

Table 1: Key Specifications for High-Purity C.I. Solvent Red 179

| Property | Typical Specification | Importance in Research |

| Purity | ≥99% (HPLC) | Ensures that observed effects are due to the compound of interest and not impurities. |

| Chemical Identity | Confirmed by spectroscopy (e.g., NMR, MS) | Verifies the correct molecular structure. |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | Critical for preparing stock solutions for biological assays. |

| Appearance | Yellowish-red to red powder | A basic quality control check. |

| Melting Point | ~251-256 °C[1] | A physical property indicative of purity. |

Physicochemical and Photophysical Properties

Understanding the fundamental properties of C.I. Solvent Red 179 is essential for its effective use in research.

Table 2: Physicochemical Properties of C.I. Solvent Red 179

| Property | Value | Reference |

| Chemical Name | 14H-Perimidino[2,1-a]benz[de]isoquinolin-14-one | [1] |

| Synonyms | C.I. 564150, Red E2G, Transparent Red E2G | [1] |

| CAS Number | 89106-94-5, 6829-22-7 | [1][3] |

| Molecular Formula | C₂₂H₁₂N₂O | [1] |

| Molecular Weight | 320.35 g/mol | [1] |

| Solubility | Soluble in organic solvents such as acetone, butyl acetate, and dichloromethane. Insoluble in water. | [1][3] |

As a fluorescent dye, its photophysical properties are of particular interest for imaging applications. While specific excitation and emission maxima can be solvent-dependent, it is generally characterized as a red-emitting fluorophore.[4][5] Researchers should characterize the dye's spectral properties in their specific experimental buffer or solvent system for optimal performance.

Experimental Applications and Protocols

The lipophilic nature of C.I. Solvent Red 179 suggests its potential as a fluorescent probe for lipid-rich structures within cells, such as lipid droplets.[6] While specific protocols for Solvent Red 179 are not yet widely published in academic literature, its application can be guided by established protocols for other lipophilic dyes like Nile Red and BODIPY.

Hypothetical Experimental Protocol: Staining of Intracellular Lipid Droplets

This protocol is a proposed starting point for researchers interested in evaluating C.I. Solvent Red 179 for lipid droplet staining and should be optimized for specific cell types and imaging systems.

1. Reagent Preparation:

-

Prepare a 1 mg/mL stock solution of high-purity C.I. Solvent Red 179 in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Further dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration (e.g., 1-10 µg/mL). The optimal concentration should be determined empirically.

2. Cell Culture and Treatment:

-

Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

If inducing lipid droplet formation, treat cells with oleic acid or other appropriate stimuli prior to staining.

3. Staining Procedure:

-

Wash the cells once with warm PBS.

-

Incubate the cells with the Solvent Red 179 working solution for 15-30 minutes at 37°C, protected from light.

-

Wash the cells two to three times with warm PBS to remove excess dye.

-

Add fresh culture medium or an appropriate imaging buffer to the cells.

4. Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence. Based on its color, excitation is likely in the green-to-orange range of the spectrum, with emission in the red to far-red range. These settings should be optimized.

-

Co-stain with a nuclear stain (e.g., DAPI) and/or other organelle markers to assess subcellular localization.

Application in Drug Discovery and High-Content Screening

The rigid, heterocyclic structure of C.I. Solvent Red 179 makes it an interesting scaffold for medicinal chemistry and drug discovery. Its derivatives could be synthesized to explore potential biological activities.

Furthermore, as a fluorescent lipid probe, Solvent Red 179 could be integrated into high-content screening (HCS) workflows to identify compounds that modulate lipid metabolism.[7][8]

Caption: High-content screening workflow for lipid metabolism modulators.

Synthesis and Quality Control

The synthesis of C.I. Solvent Red 179 typically involves the condensation of Naphthalene-1,8-diamine and Benzo[de]isochroman-1,3-dione.[9] The purity of the final product is influenced by the quality of the starting materials and the purification methods employed. For research applications, purification methods such as recrystallization or chromatography are necessary to achieve high purity and remove potentially interfering byproducts.

Caption: Generalized synthesis pathway for C.I. Solvent Red 179.

Safety and Handling

As with any chemical reagent, appropriate safety precautions should be taken when handling C.I. Solvent Red 179. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.

Conclusion

C.I. Solvent Red 179 presents a promising tool for researchers in cell biology and drug discovery. By carefully selecting high-purity grades from reputable suppliers and optimizing experimental protocols, scientists can leverage its fluorescent properties for cellular imaging and its chemical structure for the development of novel molecular entities. This guide serves as a foundational resource to facilitate the integration of C.I. Solvent Red 179 into the modern research laboratory.

References

- 1. Solvent Red 179 [jnogilvychem.com]

- 2. China Solvent Red 179 6829-22-7 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 3. Solvent Red 179 Dyes | CAS 6829-22-7, 89106-94-5 Manufacturers in Mumbai, India [colorantsgroup.com]

- 4. Solvent-Dependent Characterization of Fucoxanthin through 2D Electronic Spectroscopy Reveals New Details on the Intramolecular Charge-Transfer State Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. youtube.com [youtube.com]

- 7. Phenotype-Based High-Content Screening Using Fluorescent Chemical Bioprobes: Lipid Droplets and Glucose Uptake Quantification in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A high-content screening platform with fluorescent chemical probes for the discovery of first-in-class therapeutics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

C.I. Solvent Red 179: A Technical Safety and Handling Guide for Researchers

Introduction

C.I. Solvent Red 179, identified by CAS numbers 89106-94-5 and 6829-22-7, is a yellowish-red solvent dye.[1][2] Chemically known as 14H-Benz[3][4]isoquino[2,1-a]perimidin-14-one, this substance belongs to the ketoamine series.[2] It finds application in the coloring of various plastics, resins, and fibers, including polystyrene, ABS, PMMA, PET, and polyamide.[2] This technical guide provides a consolidated overview of the available safety data, handling precautions, and physical and chemical properties of C.I. Solvent Red 179, specifically tailored for researchers, scientists, and professionals in drug development. It is important to note that comprehensive toxicological and ecotoxicological data for this compound are largely unavailable in the public domain, necessitating a cautious approach to its handling and use.

Physicochemical and Toxicological Data

The available quantitative data for C.I. Solvent Red 179 is limited. The following tables summarize the existing information, highlighting the significant data gaps.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C22H12N2O | [1] |

| Molecular Weight | 320.34 g/mol | [1] |

| Melting Point | 251 °C | [2] |

| Heat Resistance (in PS) | Up to 300 °C | [2] |

| Light Fastness (in PS) | Grade 8 (Superior) | [2] |

| Solubility at 20°C | ||

| Acetone | 1.6 g/L | [2] |

| Butyl Acetate | 1.6 g/L | [2] |

| Methylbenzene | 4.1 g/L | [2] |

| Dichloromethane | 8.0 g/L | [2] |

| Ethyl Alcohol | 0.9 g/L | [2] |

Table 2: Toxicological Data

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 8260 mg/kg | [5] |

| Acute Dermal Toxicity | - | - | No data available | [4] |

| Acute Inhalation Toxicity | - | - | No data available | [4] |

| Skin Corrosion/Irritation | - | - | No data available | [4] |

| Serious Eye Damage/Irritation | - | - | Causes serious eye irritation (GHS classification from a minority of notifiers) | [6] |

| Respiratory or Skin Sensitization | - | - | No data available | [4] |

| Germ Cell Mutagenicity | - | - | No data available | [4] |

| Carcinogenicity | - | - | No data available | [4] |

| Reproductive Toxicity | - | - | No data available | [4] |

Table 3: Ecotoxicological Data

| Endpoint | Species | Duration | Value | Reference |

| Acute Fish Toxicity (LC50) | Fish | - | 1230 mg/L | [5] |

| Toxicity to Daphnia | - | - | No data available | |

| Toxicity to Algae | - | - | No data available |

It is critical to acknowledge that the toxicological and ecotoxicological data presented are sparse and, in some cases, not consistently reported across all available safety data sheets. The majority of safety assessments indicate "no data available" for most endpoints. Therefore, the provided values should be interpreted with caution, and the substance should be handled as a potentially hazardous material until more comprehensive data becomes available.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological testing of C.I. Solvent Red 179 are not available in the public domain. The data presented in the tables above are derived from summary reports in Safety Data Sheets, which do not provide methodologies.

Signaling Pathways and Experimental Workflows

There is no information available in the reviewed literature regarding the signaling pathways affected by C.I. Solvent Red 179.

The following diagram illustrates a general workflow for the safe handling of C.I. Solvent Red 179, based on the consistent recommendations from various Safety Data Sheets.

Caption: A workflow diagram for the safe handling of C.I. Solvent Red 179.

Handling and Storage Precautions

Engineering Controls: Handle C.I. Solvent Red 179 in a well-ventilated place.[4] The use of local exhaust ventilation, such as a chemical fume hood, is recommended to control airborne levels.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[7] Gloves should be inspected prior to use.

-

Respiratory Protection: If dust or aerosols are generated and exposure limits may be exceeded, use a suitable respirator.[7]

Handling:

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[4]

Storage:

-

Store in a cool, dry, and well-ventilated area.[7]

-

Keep containers tightly closed when not in use.[7]

-

Store away from incompatible materials.[7]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation develops.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.

Spill and Disposal Procedures

Spill Response:

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Avoid dust formation.

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Contain and collect spillage with non-combustible absorbent material or by sweeping up with spark-proof tools.[4] Place in a suitable, closed container for disposal.

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China Solvent Red 179 / CAS 89106 95-5/6829-22-7 factory and manufacturers | Precise Color [precisechem.com]

- 3. sdc.org.uk [sdc.org.uk]

- 4. echemi.com [echemi.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. 14H-benz[4,5]isoquino[2,1-a]perimidin-14-one | C22H12N2O | CID 81271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

The Ascendance of Perylene Dyes: A Technical Guide to their History, Synthesis, and Application

An In-depth Exploration of Perylene (B46583) Dyes, including Solvent Red 179, for Researchers, Scientists, and Drug Development Professionals.

From their origins as robust industrial colorants to their current role at the forefront of biomedical research and materials science, perylene dyes have undergone a remarkable evolution. Their exceptional photostability, high fluorescence quantum yields, and tunable electronic properties have made them a subject of intense scientific inquiry. This technical guide provides a comprehensive overview of the historical development, synthesis, and characterization of perylene dyes, with a special focus on Solvent Red 179. It further delves into their burgeoning applications in drug development, particularly in photodynamic therapy and cellular imaging, offering detailed experimental protocols and visual workflows to empower researchers in this dynamic field.

A Rich History: From Industrial Pigments to Advanced Functional Materials

The journey of perylene dyes began in the early 20th century. The parent polycyclic aromatic hydrocarbon, perylene, was first synthesized in 1910. Shortly after, in 1912, the first perylene-based vat dyes were discovered.[1][2] These early dyes were valued for their exceptional lightfastness and chemical stability, leading to their widespread use in the automotive and textile industries.[1] Perylene diimide (PDI) derivatives, first synthesized in 1913, became particularly important as industrial pigments due to their excellent stability.[3][4]

A significant turning point in the history of perylene dyes was the development of synthetic methods to improve their solubility. The work of Heinz Langhals in the latter half of the 20th century was pivotal in this regard, enabling detailed investigations into their photophysical properties.[3] This opened the door for their application beyond traditional dyeing, into the realm of functional materials. Today, perylene dyes are actively researched for their use in organic electronics, photovoltaics, and, increasingly, in biomedical applications such as bioimaging and photodynamic therapy.[4][5]

Solvent Red 179, a member of the perylene family, is a yellowish-red solvent dye known for its high heat and light resistance.[6] It is primarily used in the plastics industry to color a wide range of polymers, including polystyrene, PET, and ABS, as well as in the coloration of synthetic fibers.[6]

Quantitative Data: A Comparative Look at Perylene Dye Properties

The photophysical properties of perylene dyes can be finely tuned by modifying their chemical structure, particularly at the imide and bay positions of the perylene core. This allows for the creation of a diverse palette of dyes with tailored absorption and emission characteristics. The following tables summarize key quantitative data for a selection of perylene derivatives.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Perylene | 198-55-0 | C₂₀H₁₂ | 252.31 | 277-279 | Orange solid |

| Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) | 128-69-8 | C₂₄H₈O₆ | 392.32 | >300 | Red to violet powder |

| Solvent Red 179 | 6829-22-7 | C₂₂H₁₂N₂O | 320.35 | 253 | Red powder |

Table 1: Physical Properties of Perylene and Key Derivatives.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

| Perylene | Cyclohexane | 435.8 | 440 | 0.94[5] |

| Perylene Diimide (PDI) | Toluene | 490 | - | 0.97 |

| Aggregated B2 PDI | Water:Methanol (B129727) | - | - | 0.04[7] |

| Aggregated B13 PDI | Water:Methanol | - | - | 0.20[7] |

Table 2: Photophysical Properties of Selected Perylene Dyes.

Experimental Protocols: Synthesis and Characterization

The synthesis and characterization of perylene dyes involve a range of chemical and analytical techniques. The following sections provide detailed methodologies for key experiments.

Synthesis of Perylene Diimides (PDIs) via the Langhals Method

The Langhals method is a traditional and widely used procedure for the synthesis of N,N'-disubstituted perylene diimides.[8][9]

Materials:

-

Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)

-

Primary amine (e.g., 2,6-diisopropylaniline)

-

Zinc acetate (B1210297)

-

Quinoline (B57606) or Imidazole (as solvent)

-

Methanol

-

Water

Procedure:

-

A mixture of PTCDA (1 equivalent), the desired primary amine (2.5-10 equivalents), and zinc acetate (catalytic amount) is prepared in quinoline or molten imidazole.

-

The reaction mixture is heated to a high temperature (typically 140-220 °C) under an inert atmosphere (e.g., argon) for several hours (e.g., 24 hours).[8][9]

-

After cooling to room temperature, the reaction mixture is poured into a mixture of methanol and water.

-

The resulting precipitate is collected by filtration, washed thoroughly with methanol and water, and then dried under vacuum to yield the crude PDI.

-

Further purification can be achieved by column chromatography on silica (B1680970) gel.

Synthesis of Solvent Red 179

A patented production process for Solvent Red 179 involves the following steps.[10]

Materials:

-

Starting materials (proprietary to the patent, but typically involving the condensation of a perylene derivative with an appropriate amine)

-

Glacial acetic acid (as solvent)

-

Hot water

Procedure:

-

Synthesis: The starting materials are reacted in glacial acetic acid at a temperature of 110-116 °C.[10]

-

Filtration and Washing: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The filter cake is washed with hot water (80-90 °C) until neutral.[10]

-

Drying: The washed product is dried to obtain Solvent Red 179.[10]

-

Solvent Recovery: The filtrate, containing glacial acetic acid, can be distilled and recycled for subsequent batches.[10]

Characterization of Perylene Dyes

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the perylene dye in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure of the synthesized compound.[11][12]

2. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the perylene dye in a suitable solvent (e.g., dichloromethane, methanol).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak.[13]

3. UV-Visible Absorption Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the perylene dye in a spectroscopic grade solvent (e.g., toluene, chloroform) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

-

Instrumentation: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Identify the λ_max values, which correspond to the electronic transitions within the molecule.

4. Fluorescence Spectroscopy and Quantum Yield Determination:

-

Sample Preparation: Prepare a series of dilute solutions of the perylene dye and a reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate, rhodamine 6G) in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[14][15]

-

Instrumentation: Use a spectrofluorometer to record the fluorescence emission spectra of the sample and the standard at the same excitation wavelength.

-

Data Analysis: The fluorescence quantum yield (Φ_F) is calculated using the following comparative method equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[10][14]

Visualizing the Core Concepts: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes and relationships in the study of perylene dyes.

References

- 1. doodlewash.com [doodlewash.com]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. mdpi.com [mdpi.com]

- 4. Rylene dye - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. China Solvent Red 179 / CAS 89106 95-5/6829-22-7 factory and manufacturers | Precise Color [precisechem.com]

- 7. Solvent Red 179 CAS#: 6829-22-7 [m.chemicalbook.com]

- 8. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01723C [pubs.rsc.org]

- 9. DSpace [bradscholars.brad.ac.uk]

- 10. agilent.com [agilent.com]

- 11. Characterization of novel perylene diimides containing aromatic amino acid side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-throughput tissue extraction protocol for NMR- and MS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Virtual Labs [mfs-iiith.vlabs.ac.in]

Methodological & Application

C.I. Solvent Red 179: Application Notes on Solubility in Common Organic Solvents for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the solubility of C.I. Solvent Red 179 in common organic solvents, offering valuable data for its application in experimental research, particularly in the fields of materials science and drug development. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to aid in experimental design.

Introduction to C.I. Solvent Red 179

C.I. Solvent Red 179 is a yellowish-red solvent dye belonging to the ketoamine chemical family.[1][2] It is known for its high heat resistance, good light fastness, and strong coloring power.[3][4] These properties make it a suitable candidate for a variety of applications, including the coloration of plastics, resins, and fibers.[2][3] In the context of research and drug development, its fluorescent properties and solubility in organic solvents are of particular interest for its potential use as a tracer or marker in various formulations.[5][6]

Chemical and Physical Properties:

-

C.I. Name: Solvent Red 179[7]

-

C.I. Number: 564150[8]

-

CAS Number: 89106-94-5, 6829-22-7[8]

-

Molecular Formula: C₂₂H₁₂N₂O[7]

-

Molecular Weight: 320.34 g/mol [7]

-

Appearance: Yellowish-red powder[9]

Quantitative Solubility Data

The solubility of C.I. Solvent Red 179 in a range of common organic solvents at 20-23°C is summarized in the table below. This data is crucial for preparing stock solutions and for its incorporation into various experimental systems.

| Solvent | Chemical Class | Solubility (g/L) | Reference(s) |

| Acetone | Ketone | 1.6 | [11][12] |

| Benzyl Alcohol | Aromatic Alcohol | 20 | [13] |

| Butyl Acetate | Ester | 1.5 - 1.6 | [11][12] |

| Dichloromethane | Halogenated Hydrocarbon | 8.0 | [11][12] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | [14] |

| Ethyl Alcohol (Ethanol) | Alcohol | 0.9 - 8.0 | [11][12] |

| Methylbenzene (Toluene) | Aromatic Hydrocarbon | 4.1 | [12] |

| Water | Protic Solvent | Insoluble | [13] |

Applications in Research and Drug Development

The solubility characteristics of C.I. Solvent Red 179 in organic solvents are pivotal for its application in various research areas, including drug delivery.

3.1. Fluorescent Marker in Drug Delivery Systems:

Solvent dyes, including those with fluorescent properties like C.I. Solvent Red 179, can be utilized as markers in drug delivery systems.[5][15] Their incorporation into nanoparticles, liposomes, or other drug carriers allows for the visualization and tracking of these systems in vitro and in vivo.[15] The ability to dissolve the dye in a suitable organic solvent is the first step in its encapsulation within these delivery vehicles. By monitoring the fluorescence of the dye, researchers can study the biodistribution of the drug carrier, its accumulation at a target site, and the kinetics of drug release.[15]

3.2. Bioimaging and Cellular Staining:

The fluorescent nature of perinone dyes, the class to which Solvent Red 179 belongs, makes them potential candidates for bioimaging applications. Their solubility in solvents compatible with biological systems is a prerequisite for their use in staining cells and tissues for microscopic examination.[16][17]

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a dye in an organic solvent are the gravimetric method and the spectrophotometric method.

4.1. Protocol 1: Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.

Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method for solubility determination.

4.2. Protocol 2: Spectrophotometric Method

This method relies on the relationship between the absorbance of a solution and the concentration of the dissolved dye, as defined by the Beer-Lambert Law.

Logical Flow for Spectrophotometric Solubility Determination

Caption: Spectrophotometric method for solubility determination.

Conclusion

The information provided in these application notes serves as a valuable resource for researchers and professionals working with C.I. Solvent Red 179. The quantitative solubility data, coupled with detailed experimental protocols, will facilitate the effective use of this dye in various experimental setups. Understanding its solubility is a critical first step for its potential application as a fluorescent marker in innovative drug delivery systems and advanced bioimaging techniques. Researchers are encouraged to perform their own solubility tests for solvents not listed, especially when high precision is required for their experiments.

References

- 1. Solvent Dye Information - Solvent Red 179 [solventdye.info]

- 2. Solvent Red 179 [jnogilvychem.com]

- 3. dye solvent red: Topics by Science.gov [science.gov]

- 4. nbinno.com [nbinno.com]

- 5. What are the potential medical applications of Solvent Red 8? - Blog [sinoshiny.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. union-pigment.com [union-pigment.com]

- 9. additivesforpolymer.com [additivesforpolymer.com]

- 10. Solvent Red 179 - Transparent Red E2G - Amaplast Red RP from Emperor Chem [emperordye.com]

- 11. colorantsgroup.com [colorantsgroup.com]

- 12. China Solvent Red 179 / CAS 89106 95-5/6829-22-7 factory and manufacturers | Precise Color [precisechem.com]

- 13. Solvent Red 179 CAS 6829-22-7 [colorbloomdyes.com]

- 14. targetmol.cn [targetmol.cn]

- 15. What are the potential applications of solvent red 24 in medicine? - Blog [sinoshiny.com]